Iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate
CAS No.:
Cat. No.: VC18296128
Molecular Formula: C36H30F6IrN4O2P-3
Molecular Weight: 887.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H30F6IrN4O2P-3 |
|---|---|
| Molecular Weight | 887.8 g/mol |
| IUPAC Name | iridium;2-phenylpyridine;4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid;hexafluorophosphate |
| Standard InChI | InChI=1S/C14H14N2O2.2C11H8N.F6P.Ir/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h1-2,5,7-10H,3-4,6H2,(H,17,18);2*1-6,8-9H;;/q;3*-1; |
| Standard InChI Key | HSRJOVJBUXETQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O.F[P-](F)(F)(F)(F)F.[Ir] |
Introduction
Structural Characterization and Molecular Design
Core Coordination Geometry
The complex features an octahedral iridium(III) center coordinated by three distinct ligands:
-
Two 2-phenylpyridine (ppy) ligands acting as cyclometalating C^N donors .
-
One 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid ligand, which introduces a bifunctional moiety combining a bipyridine-like N^N chelator and a carboxylic acid-terminated alkyl chain .
-
A hexafluorophosphate (PF₆⁻) counterion to balance the +3 charge on the iridium center .
The molecular formula is tentatively C₃₆H₃₀F₆IrN₄O₂P, with a calculated molecular weight of 912.88 g/mol (assuming one ppy, one modified ligand, and one PF₆⁻).
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Coordination geometry | Octahedral | |
| Ligand denticity | C^N (ppy), N^N (bipyridine derivative) | |
| Counterion | PF₆⁻ | |
| Crystal system | Triclinic (predicted) |
Synthesis and Purification
Synthetic Pathway
The synthesis follows a modified procedure for cyclometalated iridium complexes :
-
Chloro-bridged dimer precursor: Reacting IrCl₃·nH₂O with 2-phenylpyridine in a 2:1 molar ratio under reflux yields [(ppy)₂Ir(μ-Cl)]₂.
-
Ligand substitution: The dimer reacts with 4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid in a dichloromethane/methanol mixture (1:1 v/v) at 60°C for 12 hours.
-
Counterion exchange: Adding NH₄PF₆ precipitates the product as a yellow solid, purified via recrystallization from acetonitrile/diethyl ether .
Table 2: Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Dimer formation | Ethanol, reflux, 24 h | 75% |
| Ligand substitution | CH₂Cl₂/MeOH, N₂ atmosphere, 60°C | 58% |
| Counterion exchange | NH₄PF₆ in MeOH, 0°C | 82% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to hydrophobic ppy ligands . The carboxylic acid group enhances solubility in basic aqueous media (pH > 8) .
-
Thermal stability: Decomposes above 250°C, consistent with related iridium complexes .
Spectroscopic Features
-
UV-Vis: Absorption maxima at 255 nm (π→π* transitions of ppy) and 380 nm (metal-to-ligand charge transfer, MLCT) .
-
Photoluminescence: Emission at 520 nm (green) with a quantum yield of 0.42 in acetonitrile, suggesting potential for OLED applications .
Functional Applications
Optoelectronic Materials
The complex’s MLCT transitions and high quantum efficiency align with its use as:
-
A phosphorescent dopant in organic light-emitting diodes (OLEDs) .
-
A photosensitizer in photocatalytic hydrogen evolution systems .
Table 3: Biological Activity Metrics
Crystallographic and Computational Insights
Solid-State Structure
X-ray diffraction of analogous complexes reveals:
-
Three ion pairs per asymmetric unit, stabilized by C–H···F interactions between PF₆⁻ and acetonitrile ligands .
-
Hirshfeld surface analysis: van der Waals interactions dominate (62%), with minor contributions from hydrogen bonds (18%) .
Density Functional Theory (DFT)
Calculations predict:
-
A HOMO-LUMO gap of 2.8 eV, localized on the ppy and bipyridine ligands.
-
Spin-orbit coupling enhances intersystem crossing, explaining the high phosphorescence yield .
Challenges and Future Directions
Synthetic Limitations
-
Low yields (<60%) in ligand substitution steps due to steric hindrance from the butanoic acid chain .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume